7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is a heterocyclic compound featuring a fused triazole-thiazine structure. This compound is characterized by its unique molecular framework, which includes a carboxylic acid group and a phenyl substituent. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.
7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is classified as a triazole-thiazine derivative. Its structure places it within the broader category of nitrogen-containing heterocycles, which are known for diverse biological activities.
The synthesis of 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid typically involves several steps:
The reaction conditions such as temperature and solvent choice are crucial for optimizing yields. Microwave-assisted synthesis has been noted to enhance reaction rates and improve product purity.
The molecular formula of 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is C12H7N3O3S. Its structure features:
The molecular weight is approximately 253.26 g/mol. The compound's structural representation can be illustrated using its SMILES notation: C1=C(C(=O)N2C(=NC=N2)S1)C(=O)O
.
7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid can participate in various chemical reactions:
The choice of reagents and reaction conditions will significantly affect the outcomes of these reactions. For instance, specific oxidizing agents may yield distinct oxidized products.
The mechanism of action for 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid primarily involves inhibition of bacterial enzymes such as leucyl-tRNA synthetase. This inhibition disrupts protein synthesis in bacteria, leading to antimicrobial effects. Studies have shown its potential effectiveness against various bacterial strains .
The compound is typically a solid at room temperature. Its melting point and solubility characteristics would depend on the specific form and purity.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H7N3O3S |
Molecular Weight | 253.26 g/mol |
IUPAC Name | 7-Oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid |
InChI Key | ULWIWILXVVHJSV-UHFFFAOYSA-N |
These properties suggest that the compound has a moderate level of stability under standard laboratory conditions but may require specific handling protocols due to its biological activity .
7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid has promising applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: